molecular formula C3H2ClN3O2 B1204529 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 69125-10-6

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B1204529
CAS No.: 69125-10-6
M. Wt: 147.52 g/mol
InChI Key: YDHNHFNGJCKAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazine derivatives, including this compound, have been shown to exhibit antimicrobial, antimalarial, and anticancer activities . These interactions often involve the inhibition of specific enzymes or the disruption of protein functions, leading to the desired biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazine derivatives have been observed to inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis . Additionally, they can modulate immune responses and exhibit antimicrobial properties by disrupting the cellular processes of pathogens.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazine derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term studies have shown that continuous exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, triazine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its uptake and accumulation in target cells . The distribution of this compound within different tissues can also affect its therapeutic and toxic effects, as well as its overall pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, triazine derivatives have been shown to localize in the nucleus, where they can interact with DNA and other nuclear proteins to exert their effects on gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia or amines. The reaction typically occurs in a solvent such as dioxane or dichloroethane, and the temperature is maintained at reflux conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using cyanuric chloride as the starting material. The process may include steps such as chlorination, amination, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, substitution with an amine would yield an amino-triazine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-chloro-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-1-5-2(8)7-3(9)6-1/h(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNHFNGJCKAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219194
Record name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69125-10-6
Record name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69125-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Reactant of Route 3
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Reactant of Route 4
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Reactant of Route 5
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Reactant of Route 6
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.